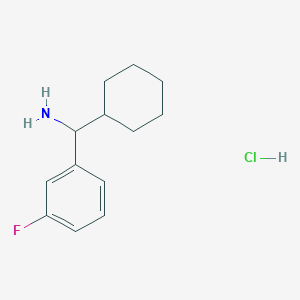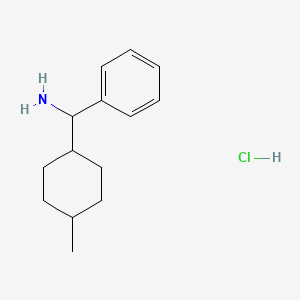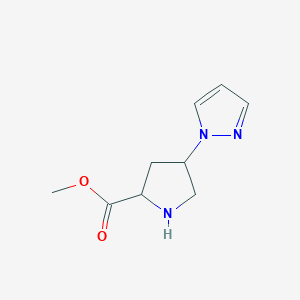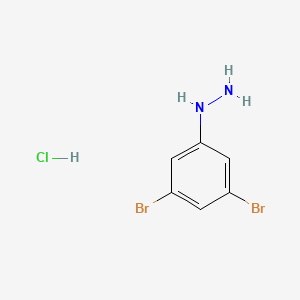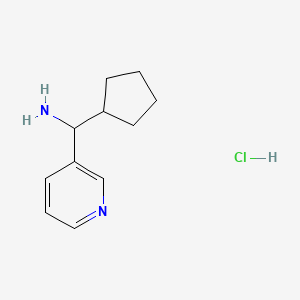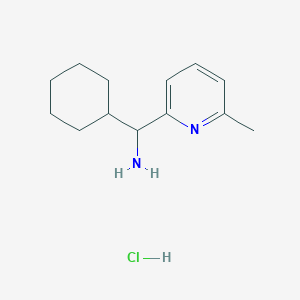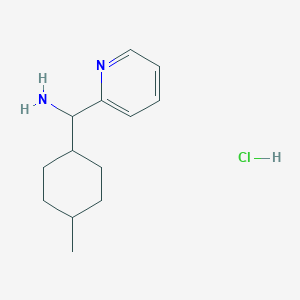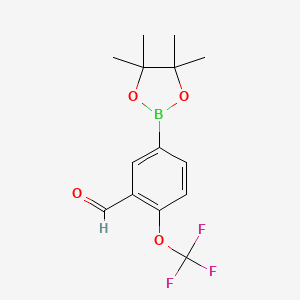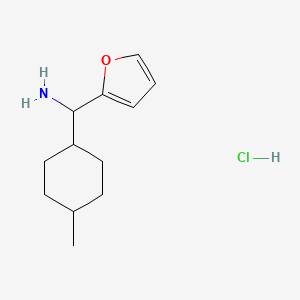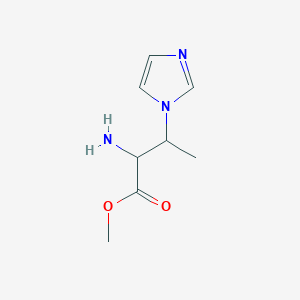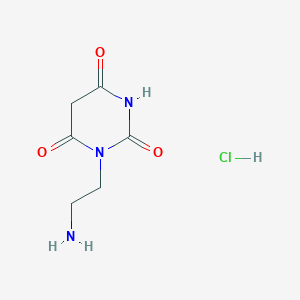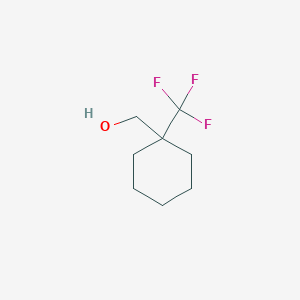
(1-(Trifluoromethyl)cyclohexyl)methanol
Descripción general
Descripción
“(1-(Trifluoromethyl)cyclohexyl)methanol” is a chemical compound with the CAS Number: 371917-14-5. It has a molecular weight of 182.19 and its IUPAC name is (1-(trifluoromethyl)cyclohexyl)methanol .
Molecular Structure Analysis
The InChI code for “(1-(Trifluoromethyl)cyclohexyl)methanol” is 1S/C8H13F3O/c9-8(10,11)7(6-12)4-2-1-3-5-7/h12H,1-6H2 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“(1-(Trifluoromethyl)cyclohexyl)methanol” is a liquid . Unfortunately, the search results do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group is prevalent in pharmaceutical compounds due to its ability to enhance lipophilicity, metabolic stability, and pharmacokinetic properties. (1-(Trifluoromethyl)cyclohexyl)methanol could be used in the synthesis of new pharmaceuticals, especially those requiring a trifluoromethyl group for their biological activity .
Agrochemical Synthesis
Similar to pharmaceuticals, agrochemical products often contain trifluoromethyl groups. This compound could be involved in creating pesticides, fungicides, or herbicides .
Material Science
The unique properties of the trifluoromethyl group could make (1-(Trifluoromethyl)cyclohexyl)methanol valuable in developing materials with specific characteristics like increased durability or chemical resistance .
Analytical Chemistry
In analytical chemistry, this compound might be used as a standard or reagent in various spectroscopic methods, including NMR and mass spectrometry, due to its distinct chemical structure .
Chemical Synthesis
(1-(Trifluoromethyl)cyclohexyl)methanol can be a precursor or intermediate in synthesizing other complex organic molecules, particularly those requiring a trifluoromethyl group .
Biomedical Research
This compound could be used in biomedical research, possibly as a tracer or probe in fluorine-19 NMR studies due to its fluorine content .
Catalysis
In catalysis research, it might serve as a ligand or a component in catalyst design, especially for reactions involving fluorinated compounds .
Environmental Science
Lastly, it could have applications in environmental science, such as in the study of the environmental fate of fluorinated compounds or in the development of environmentally friendly synthesis methods .
Propiedades
IUPAC Name |
[1-(trifluoromethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O/c9-8(10,11)7(6-12)4-2-1-3-5-7/h12H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRWQIILGRHOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
371917-14-5 | |
| Record name | [1-(trifluoromethyl)cyclohexyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




